molecular formula C8H7N3S B6358588 2-Methylsulfanylpyrido[4,3-d]pyrimidine CAS No. 1554485-62-9

2-Methylsulfanylpyrido[4,3-d]pyrimidine

Cat. No.: B6358588
CAS No.: 1554485-62-9
M. Wt: 177.23 g/mol
InChI Key: BSJONNQKXXWJNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the effective synthetic routes for 2-Methylsulfanylpyrido[4,3-d]pyrimidine involves the palladium-catalyzed cross-coupling reaction. This method starts with the corresponding 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidine . The reaction utilizes visible light as an alternative energy source, making it an environmentally friendly approach . The use of available starting materials, easy reaction conditions, and catalytic processes combined with high yields of products are the main outcomes of this method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied, focusing on high yield, low waste, and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanylpyrido[4,3-d]pyrimidine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-methylsulfanylpyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJONNQKXXWJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=NC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylsulfanylpyrido[4,3-d]pyrimidine
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Reactant of Route 5
2-Methylsulfanylpyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Methylsulfanylpyrido[4,3-d]pyrimidine

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